Lipophilicity (XLogP3-AA) Differentiates 4-Methyl Substitution from Non-Methylated and N-Methyl Piperidinone Analogs
Methyl 4-methyl-2-oxopiperidine-3-carboxylate exhibits a computed XLogP3-AA of 0.5 [1]. The non-methylated analog methyl 2-oxopiperidine-3-carboxylate yields XLogP3-AA of 0.1 [2], a difference of +0.4 units (5-fold higher theoretical partition). The N-methyl analog methyl 1-methyl-2-oxopiperidine-3-carboxylate shows XLogP3-AA of 0.3 [3], 0.2 units lower than the target. This intermediate lipophilicity—higher than the des-methyl scaffold yet lower than the over-alkylated N-methyl variant—offers a differentiated solubility-permeability balance.
Δ +0.2 vs N‑methyl analog
| Evidence Dimension | Partition coefficient (XLogP3-AA, unitless) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | Methyl 2-oxopiperidine-3-carboxylate (XLogP3-AA = 0.1); Methyl 1-methyl-2-oxopiperidine-3-carboxylate (XLogP3-AA = 0.3) |
| Quantified Difference | +0.4 vs. des-methyl analog; +0.2 vs. N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); identical computation method applied across all compounds |
Why This Matters
Procurement decisions for lead optimization libraries require predictable lipophilicity to control logD-dependent properties; the 0.5 value sits within the optimal range for CNS-oral drug space while the comparators fall below or near the boundary.
- [1] PubChem CID 84075348. Methyl 4-methyl-2-oxopiperidine-3-carboxylate: XLogP3-AA = 0.5. View Source
- [2] PubChem CID 3981101. Methyl 2-oxopiperidine-3-carboxylate: XLogP3-AA = 0.1. View Source
- [3] PubChem CID 21751144. Methyl 1-methyl-2-oxopiperidine-3-carboxylate: XLogP3-AA = 0.3. View Source
